2-{[1-(6-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine
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Overview
Description
2-{[1-(6-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a complex organic compound that features a pyrimidine ring linked to a pyrrolidine ring through an ether bond. The compound also contains a methoxypyridine moiety, which adds to its chemical diversity. This structure makes it a valuable molecule in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(6-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multiple steps, starting with the preparation of the pyrrolidine and pyrimidine intermediates. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boronic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(6-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
2-{[1-(6-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-{[1-(6-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and are known for their biological activity.
Pyrimidine derivatives: These compounds contain the pyrimidine ring and are widely used in medicinal chemistry.
Uniqueness
What sets 2-{[1-(6-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine apart is its combination of pyrimidine, pyrrolidine, and methoxypyridine moieties. This unique structure provides a versatile platform for chemical modifications, enhancing its potential in various applications.
Properties
IUPAC Name |
(6-methoxypyridin-3-yl)-(3-pyrimidin-2-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c1-21-13-4-3-11(9-18-13)14(20)19-8-5-12(10-19)22-15-16-6-2-7-17-15/h2-4,6-7,9,12H,5,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFSLYQDKLNYHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)N2CCC(C2)OC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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